molecular formula C17H18N8O2 B2609558 1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one CAS No. 2034242-78-7

1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one

Cat. No.: B2609558
CAS No.: 2034242-78-7
M. Wt: 366.385
InChI Key: JUQXXHNWRBAICH-UHFFFAOYSA-N
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Description

1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

The 1,2,4-triazole ring in the structure of 1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one is capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This compound has been found to interact with a variety of enzymes and receptors, showing versatile biological activities .

Cellular Effects

In vitro studies have shown that certain 1,2,4-triazole derivatives, including this compound, exhibit potent inhibitory activities against various cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, molecular docking studies have shown that certain 1,2,4-triazole derivatives bind to the colchicine binding site of tubulin .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Given its structural similarity to other 1,2,4-triazole derivatives, it may interact with enzymes or cofactors involved in similar metabolic pathways .

Transport and Distribution

Based on its structural characteristics, it may interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Given its biochemical properties, it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperazine derivative with a pyridazinyl-triazole compound in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-1,2,4-triazol-3-amine hydrochloride
  • 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids
  • 1- (benzyl)-1H-1,2,3-triazol-4-yl derivatives

Uniqueness

1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one stands out due to its unique combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-methyl-3-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N8O2/c1-22-6-2-3-13(16(22)26)17(27)24-9-7-23(8-10-24)14-4-5-15(21-20-14)25-12-18-11-19-25/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQXXHNWRBAICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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